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Compound of Interest

Compound Name: C22H23CI2ZNO2

Cat. No.: B12633842

Executive Summary: Sertraline (C22H23CI2NO2) is a selective serotonin reuptake inhibitor
(SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive
disorder, and various anxiety disorders. While generally considered to have a favorable safety
profile compared to older classes of antidepressants, a comprehensive understanding of its
toxicology is critical for drug development professionals and researchers. This guide provides
an in-depth review of the non-clinical and clinical safety data for sertraline, detailing its
pharmacokinetic properties, mechanisms of toxicity, and specific experimental findings. Key
toxicological concerns include dose-dependent hepatotoxicity, reproductive and developmental
effects, and the potential for inducing oxidative stress. This document summarizes quantitative
toxicological data, outlines detailed experimental protocols, and visualizes key toxicity
pathways to serve as a technical resource for the scientific community.

Introduction

Sertraline is a naphthalenamine derivative that functions by potently and selectively inhibiting
the presynaptic reuptake of serotonin (5-HT), thereby enhancing serotonergic
neurotransmission in the central nervous system.[1][2] Unlike tricyclic antidepressants, it has
minimal to no significant affinity for adrenergic, cholinergic, dopaminergic, or histaminergic
receptors, which contributes to its relatively lower incidence of certain side effects.[3] However,
its metabolism and off-target effects can lead to specific toxicities. The liver has been identified
as a primary target organ in preclinical studies, with observed effects including hepatocellular
hypertrophy and fatty changes.[3][4] This guide will systematically explore the available
toxicological data.
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Non-Clinical Toxicology

A battery of preclinical studies has been conducted in mice, rats, rabbits, and dogs to
characterize the toxicological profile of sertraline.[3][5]

Acute Toxicity

Acute toxicity studies have been performed to determine the minimum lethal dose and acute
adverse effects. Following oral administration, the majority of deaths in rodents occurred within
1-3 days.[5]

Minimum

Species Sex Route Lethal Dose Reference
(mglkg)

Mouse Male Oral 350 [5]

Mouse Female Oral 300 [5]

Rat Male Oral 1000 [5]

Rat Female Oral 750 [5]

Mouse Male Intraperitoneal 50 [5]

Rat Male Intraperitoneal 50 [5]

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies identified the liver as a consistent target organ across multiple
species.[3][6] Observed findings were indicative of hepatic xenobiotic-metabolizing enzyme
induction and included:

Hepatomegaly (enlarged liver)

Hepatocellular hypertrophy (increase in liver cell size)

Slightly increased serum transaminase activity

Proliferation of smooth endoplasmic reticulum
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o Hepatocellular fatty change (a minimal toxic effect)[3][6]

In a 28-day study in rats, oral doses of 5, 10, or 20 mg/kg were investigated for cardiotoxic
potential.[7] At doses of 10 and 20 mg/kg, significant increases in serum cardiac biomarkers
(AST, LDH, cTn-T) and some degenerative histopathological changes were observed,
suggesting a potential for cardiotoxicity at higher doses.[7]

Genotoxicity

Sertraline has been evaluated in an extensive battery of genotoxicity tests and was found to be
not genotoxic.[3][6] However, some in vitro and in vivo studies have explored its potential for
DNA damage under specific conditions. An in vivo study using the alkaline comet assay and
micronucleus test in Wistar rats found no statistically significant DNA damage based on the
comet assay results.[8] Conversely, an increase in micronucleus frequency was noted with
chronic and high-dose acute treatments, suggesting that chronic administration might affect cell
division mechanisms.[8] Another in vitro study using human peripheral lymphocytes found that
sertraline did not induce micronucleus formation but did cause a cytotoxic effect by increasing
oxidative stress.[9]

Carcinogenicity

Lifetime carcinogenicity studies have been conducted in rats and mice. In rats, the tests were
negative for carcinogenicity.[3][6] In male mice, a slight increase in benign liver tumors
(adenomas) was observed.[3][6] This finding was considered to be secondary to the known
enzyme-inducing properties of sertraline in the mouse liver and not indicative of a direct
carcinogenic risk to humans.[3][6]

Reproductive and Developmental Toxicity

Sertraline's effects on fertility and development have been assessed in multiple rodent models.
While studies in rats and rabbits at maternally toxic doses showed no evidence of
teratogenicity, other developmental and reproductive effects were noted.[3]
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Study Type Species

Dose Levels
(mglkgl/day)

Findings Reference

Fertility Rat

10 (LOAEL)

Decreased
. [10]
fertility.

Male
_ Rat
Reproductive

5, 10, 20

Dose-dependent
increase in

sperm DNA

damage and
hls-topathologlcal 1]
lesions. At 20

mg/kg,

decreased sperm

count and altered

hormones.

Embryo/Fetal )
Rabbit
Development

40 (NOAEL)

Not teratogenic. [10]

Embryo/Fetal
Rat
Development

80 (NOAEL)

Not teratogenic.
Decreased

neonatal survival  [3][10]
and growth

observed.

Embryo/Fetal
Mouse
Development

25,60

Embryotoxic,
teratogenic (cleft
palate), and

fetotoxic (lower [12]
fetal weight,

increased

abnormalities).

Prenatal Rat

Exposure

20

Compromised [13]
reproductive
development in

male offspring;
alterations in

sperm
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morphology and
motility in
adulthood.

Pharmacokinetics and Metabolism

Sertraline is slowly absorbed after oral administration, with peak plasma concentrations
reached between 4.5 and 8.4 hours.[14] It undergoes extensive first-pass metabolism, primarily
through N-demethylation by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C19) to
form desmethylsertraline, its major but significantly less active metabolite.[2][14] The
elimination half-life of sertraline is approximately 26 hours.[14] The hepatotoxicity associated
with sertraline may be mediated by the formation of toxic intermediates during its metabolism.
[2][15]

Mechanisms of Toxicity
Hepatotoxicity and Apoptosis

The primary mechanism of sertraline-induced cytotoxicity, particularly in liver cells, involves the
induction of apoptosis through the activation of the mitogen-activated protein kinase (MAPK)
signaling pathway.[1][16] In human hepatoma (HepG2) cells, sertraline exposure leads to an
increase in Tumor Necrosis Factor (TNF), which activates a downstream cascade involving
MAP4K4 and ultimately JNK (c-Jun N-terminal kinase).[1][16][17]

Activated JNK contributes to apoptosis through both intrinsic and extrinsic pathways. It
facilitates the release of cytochrome c from the mitochondria, which in turn activates caspase-9
and the executioner caspase-3.[1][16] This process is also dependent on Bcl-2 family proteins.
[16] The activation of both initiator (caspase-8, caspase-9) and executioner (caspase-3)
caspases confirms that sertraline-induced cell death is a programmed apoptotic process.[1][16]

/ Nodes SERT [label="Sertraline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNF
[label="TNFa Expression\n(Increased)", fillcolor="#FBBCO05", fontcolor="#202124"]; MAP4K4
[label="MAP4K4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; INK
[label="INK\n(Phosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mito [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC
[label="Cytochrome c\n(Release)", fillcolor="#FBBCO05", fontcolor="#202124"]; Casp9
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[label="Caspase-9\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp8
[label="Caspase-8\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3
[label="Caspase-3\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis
[label="Apoptosis &\nHepatotoxicity", shape=octagon, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

/ Edges SERT -> TNF [label="induces"]; TNF -> MAP4K4 [label=" activates"]; MAP4K4 -> JNK
[label="activates"];

JNK -> Mito [label=" acts on"]; Mito -> CytC,;

CytC -> Casp9; TNF -> Casp8 [label=" activates\n(Extrinsic Pathway)"]; Casp9 -> Casp3;
Casp8 -> Casp3; Casp3 -> Apoptosis; } caption: Sertraline-induced apoptotic signaling pathway
in hepatocytes.

Oxidative Stress

Several studies suggest that oxidative stress is a contributing mechanism to sertraline's toxicity.
In a study on male reproductive toxicity, decreased levels of glutathione (GSH) and increased
malondialdehyde (MDA) were observed in testicular tissue, indicating enhanced oxidative
stress.[11] Similarly, in vitro studies with human lymphocytes showed that sertraline
significantly increased the total oxidant status (TOS) and oxidative stress index (OSI).[9] This
increase in reactive oxygen species can lead to cellular damage, including DNA damage, and
contribute to cytotoxicity.

Key Experimental Methodologies
In Vitro Cytotoxicity: LDH Release Assay

This protocol assesses cytotoxicity by measuring the release of lactate dehydrogenase (LDH)
from damaged cells into the culture medium.

e Cell Line: Human Hepatoma (HepG2) cells.[1]

e Culture: Cells are grown in Williams's E medium supplemented with 10% Fetal Bovine
Serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[1]
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Seeding: Cells are seeded at 2-5 x 1075 cells/mL in 96-well plates and cultured for
approximately 24 hours.[1]

Treatment: Culture medium is replaced with medium containing sertraline at various
concentrations (e.g., 6.25 to 50 uM) or a vehicle control (0.1% DMSO).[1]

Incubation: Cells are incubated for specified time points (e.g., 2, 6, and 24 hours).[1]

Analysis: At the end of the incubation, the activity of LDH in the culture medium is measured
using a commercially available assay kit and a microplate reader. The amount of LDH
release is proportional to the number of damaged cells.[1]
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In Vivo Genotoxicity: Comet and Micronucleus Assays

This protocol describes an in vivo study to assess genotoxic potential in rodents.
e Species: Male Wistar albino rats.[8]

e Groups: Animals are divided into groups (n=48 total, distributed across groups) receiving low,
medium, and high doses of sertraline (10, 40, 80 mg/kg) and a negative control.[8]

o Administration: Sertraline is administered daily by oral gavage. The study includes both
acute (single dose) and chronic (e.g., 28 days) treatment arms.[8]

o Sample Collection: At the end of the treatment period, peripheral blood is collected.

o Comet Assay: Lymphocytes are isolated, embedded in agarose on a microscope slide, lysed,
and subjected to electrophoresis. DNA damage is quantified by measuring the migration of
DNA from the nucleus (the "comet tail").[8][18]

e Micronucleus Assay: The frequency of micronuclei (small, extra-nuclear bodies containing
chromosome fragments or whole chromosomes) is scored in peripheral blood lymphocytes
to assess chromosomal damage.[8]

e Analysis: Statistical analysis (e.g., p > 0.05) is used to compare the level of DNA damage
and micronucleus frequency between treated and control groups.[8]

Conclusion

The toxicological profile of sertraline is well-characterized, revealing a generally safe compound
but with specific, dose-dependent risks. The primary target organ for toxicity in non-clinical
studies is the liver, with hepatotoxicity mediated by a well-defined apoptotic signaling cascade
involving the TNF-MAP4K4-JNK pathway. While extensive testing has shown sertraline is not
genotoxic or carcinogenic in rats, findings of increased sperm DNA damage, reproductive
toxicity in male rats, and teratogenicity in mice at certain doses highlight the importance of
careful risk-benefit assessment. The provided data and protocols offer a comprehensive
technical foundation for researchers and drug development professionals working with this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicology and Safety Profile of Sertraline
(C22H23CI2NO2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12633842#toxicology-and-safety-profile-of-
c22h23cl2no2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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